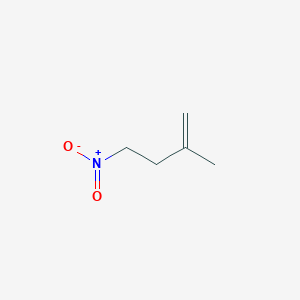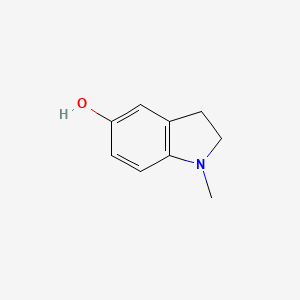
Benzyl 5-bromopyridine-3-carboxylate
Overview
Description
Benzyl 5-bromopyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by a benzyl group attached to the 5-bromo position of a pyridine ring, with a carboxylate ester group at the 3-position
Mechanism of Action
Target of Action
It is structurally similar toBenzyl nicotinate , which is known to act as a rubefacient and vasodilator . Rubefacients cause irritation and redness of the skin, increasing blood circulation in the area, while vasodilators widen blood vessels, improving blood flow .
Mode of Action
Based on its structural similarity to benzyl nicotinate, it may interact with its targets to cause vasodilation and irritation of the skin, thereby increasing blood flow .
Result of Action
If it acts similarly to benzyl nicotinate, it may cause local vasodilation and increased blood flow .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 5-Bromo-nicotinic acid benzyl ester. For instance, certain boronic acids and boronic esters, which are used in Suzuki–Miyaura coupling reactions, are known to be sensitive to air .
Biochemical Analysis
Biochemical Properties
It is known that nicotinic acid and its derivatives can interact with various enzymes and proteins . For instance, nicotinic acid is a precursor to NAD+, a coenzyme essential for numerous biochemical reactions
Cellular Effects
Nicotinic acid and its derivatives are known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that nicotinic acid and its derivatives can bind to various biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
Nicotinic acid and its derivatives are involved in various metabolic pathways, including those involving enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromopyridine-3-carboxylate typically involves the esterification of 5-bromopyridine-3-carboxylic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Benzyl 5-bromopyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Reduction: LiAlH4 in anhydrous ether is a typical reagent for reducing the ester group.
Oxidation: KMnO4 in an alkaline medium is used for oxidizing the benzyl group.
Major Products:
Substitution: Products include various substituted pyridine derivatives.
Reduction: The major product is 5-bromopyridine-3-methanol.
Oxidation: The major product is 5-bromopyridine-3-carboxylic acid.
Scientific Research Applications
Benzyl 5-bromopyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
5-Bromonicotinamide: Another pyridine derivative with a bromine atom at the 5-position and an amide group at the 3-position.
Methyl 5-bromopyridine-3-carboxylate: Similar to Benzyl 5-bromopyridine-3-carboxylate but with a methyl ester group instead of a benzyl ester.
Uniqueness: this compound is unique due to the presence of the benzyl ester group, which imparts distinct chemical properties and reactivity compared to its methyl ester counterpart. This uniqueness makes it valuable in specific synthetic applications where the benzyl group can be selectively modified or utilized.
Properties
IUPAC Name |
benzyl 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-12-6-11(7-15-8-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHZBWZNPRVCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B3280741.png)



![4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine](/img/structure/B3280786.png)




![11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B3280805.png)
![2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine](/img/structure/B3280807.png)
![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3280827.png)
